5-cyclopropyl-N-methyl-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-N-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-8-7-4-6(9-10-7)5-2-3-5/h4-5H,2-3H2,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKODEURDQHTZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=C1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354949-39-5 | |
| Record name | 5-cyclopropyl-N-methyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 5 Cyclopropyl N Methyl 1h Pyrazol 3 Amine
Established Strategies for the Synthesis of the 5-cyclopropyl-1H-pyrazol-3-amine Core
The construction of the 5-cyclopropyl-1H-pyrazol-3-amine core relies on established principles of pyrazole (B372694) synthesis, primarily involving the formation of the heterocyclic ring from acyclic precursors.
Cyclocondensation Reactions for Polysubstituted Pyrazoles
The most prevalent and versatile method for the synthesis of 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine (B178648) derivative. beilstein-journals.orgnih.govchim.it In the context of 5-cyclopropyl-1H-pyrazol-3-amine, this involves the reaction of a cyclopropyl-containing β-ketonitrile with hydrazine.
The general mechanism for this reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. beilstein-journals.orgnih.gov
Table 1: Key Cyclocondensation Reaction for 5-cyclopropyl-1H-pyrazol-3-amine Synthesis
| Reactant 1 | Reactant 2 | Key Intermediate | Product | Reference(s) |
| 3-cyclopropyl-3-oxopropanenitrile | Hydrazine | Hydrazone | 5-cyclopropyl-1H-pyrazol-3-amine | beilstein-journals.orgnih.govchim.it |
This method is highly effective for generating a wide array of substituted pyrazoles by varying the substituents on both the β-ketonitrile and the hydrazine. beilstein-journals.org
Nucleophilic Substitution Approaches in Pyrazole Ring Formation
Nucleophilic substitution reactions can also be employed in the synthesis of the pyrazole ring. One such approach involves the reaction of α,β-unsaturated nitriles bearing a leaving group at the β-position with hydrazine. chim.it The reaction proceeds via a nucleophilic attack of the hydrazine, leading to the substitution of the leaving group, followed by cyclization to form the pyrazole ring.
Another strategy involves the use of hydrazonoyl halides, which can react with suitable nucleophiles to form the pyrazole ring. For instance, the reaction of a hydrazonoyl halide with a nitrile-containing nucleophile can lead to the formation of a 5-aminopyrazole. nih.gov
A series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized through a nucleophilic substitution reaction, highlighting the utility of this approach for introducing diversity at the N1 position. nih.gov
Regioselective Synthetic Pathways for Pyrazole Derivatives
The reaction of unsymmetrical 1,3-dicarbonyl compounds or their equivalents with substituted hydrazines can lead to the formation of two regioisomeric pyrazoles. The regioselectivity of the cyclocondensation is influenced by several factors, including the nature of the substituents on both reactants and the reaction conditions. beilstein-journals.orgthieme.demdpi.com
For the synthesis of 5-cyclopropyl-1H-pyrazol-3-amine, the desired regioisomer is obtained by reacting a cyclopropyl-substituted 1,3-dicarbonyl precursor where the cyclopropyl (B3062369) group is at the position that will become C5 of the pyrazole ring. The use of specific catalysts or reaction conditions can enhance the formation of the desired isomer. thieme.de For instance, in the synthesis of 1,3,5-trisubstituted pyrazoles, the regioselectivity is controlled by the nucleophilicity of the attacking nitrogen atom of the hydrazine. beilstein-journals.org
Advanced Derivatization Strategies for 5-cyclopropyl-N-methyl-1H-pyrazol-3-amine and Analogous Structures
Once the 5-cyclopropyl-1H-pyrazol-3-amine core is synthesized, it can be further modified to explore the structure-activity relationship of its derivatives.
N-Methylation and Alternative Alkyl Substitutions on the Pyrazole Nitrogen
The methylation of the pyrazole ring nitrogen is a common derivatization step. However, the presence of two nitrogen atoms in the pyrazole ring can lead to a mixture of N1 and N2 methylated products. The regioselectivity of N-methylation can be influenced by the substituents on the pyrazole ring and the choice of methylating agent and reaction conditions.
Standard methylating agents such as methyl iodide or dimethyl sulfate (B86663) are often used. reddit.com The protection of one of the nitrogen atoms can be a strategy to achieve selective methylation, followed by deprotection to yield the desired N-methylated pyrazole. reddit.com The alkylation of tautomeric 1H-pyrazole-4-carboxylates with alkyl iodides has been shown to produce a mixture of regioisomers, with the ratio depending on the specific substrate and conditions. mdpi.com
Amide and Carboxamide Formation at the Amine Functionality
The primary amine group at the 3-position of the pyrazole ring is a versatile handle for further functionalization, most commonly through the formation of amide or carboxamide linkages. This is typically achieved by reacting the aminopyrazole with a variety of acylating agents.
The synthesis of pyrazole carboxamide derivatives can be accomplished by reacting the aminopyrazole with carboxylic acid chlorides or by using coupling agents to facilitate the reaction with carboxylic acids. nih.govmdpi.com For example, novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and investigated for their biological activities. nih.gov Similarly, a series of 1H-pyrazole-3-carboxamide derivatives were designed and synthesized as potent inhibitors for acute myeloid leukemia. mdpi.com
The reaction of 5-aminopyrazoles with substituted benzoyl chlorides has been used to prepare N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides. nih.gov Patents have also disclosed numerous N-(5-cyclopropyl-1H-pyrazol-3-yl) amide derivatives, indicating the importance of this class of compounds. google.com
Table 2: Examples of Amide and Carboxamide Formation Reactions
| Starting Material | Reagent | Product Type | Reference(s) |
| 5-cyclopropyl-1H-pyrazol-3-amine | Carboxylic acid chloride | N-(5-cyclopropyl-1H-pyrazol-3-yl)amide | google.com |
| 3-amino-5-substituted-1H-pyrazole | Carboxylic acid + Coupling agent | 3-carboxamido-5-substituted-1H-pyrazole | nih.govmdpi.com |
| 5-amino-3-aryl-1H-pyrazoles | Substituted benzoyl chloride | N-(3-aryl-1H-pyrazol-5-yl)benzamide | nih.gov |
These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold, leading to the discovery of new compounds with potentially valuable properties.
Strategic Incorporation of Quinazoline (B50416) and Quinoxaline (B1680401) Moieties
The fusion of a pyrazole ring with quinazoline or quinoxaline systems can be achieved through condensation reactions with appropriate precursors. For the synthesis of pyrazolo[1,5-c]quinazolines, a common strategy involves the reaction of a 3-aminopyrazole (B16455) derivative with an ortho-amino-substituted aromatic aldehyde or ketone. In the context of this compound, a plausible pathway would involve a multi-step sequence.
Initially, the exocyclic secondary amine of this compound can be acylated with a 2-nitrobenzoyl chloride derivative. Subsequent reduction of the nitro group to an amine, followed by intramolecular cyclization, would yield the desired pyrazolo[1,5-c]quinazoline (B1257617) core. The specific reaction conditions for these steps are outlined in the table below.
Table 1: Proposed Synthesis of a Pyrazolo[1,5-c]quinazoline Derivative
| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |
|---|---|---|---|---|
| 1 | This compound | 2-Nitrobenzoyl chloride | Pyridine, CH₂Cl₂, 0 °C to rt | N-(5-cyclopropyl-1H-pyrazol-3-yl)-N-methyl-2-nitrobenzamide |
| 2 | N-(5-cyclopropyl-1H-pyrazol-3-yl)-N-methyl-2-nitrobenzamide | - | H₂, Pd/C, Ethanol | 2-Amino-N-(5-cyclopropyl-1H-pyrazol-3-yl)-N-methylbenzamide |
For the incorporation of a quinoxaline moiety, a well-established method is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. To utilize this compound, it would first need to be transformed into a pyrazole derivative bearing a 1,2-dicarbonyl functionality. A potential route involves the acylation of the pyrazole nitrogen with an appropriate acylating agent, followed by oxidation of the cyclopropyl group or another substituent at the 5-position to generate the required dicarbonyl. This intermediate could then be reacted with an ortho-phenylenediamine to form the pyrazolyl-substituted quinoxaline.
Integration into Pyrazoloadenine and Pyrazolopyrimidine Scaffolds
Pyrazolopyrimidines are a class of fused heterocycles with significant biological activities. The synthesis of pyrazolo[1,5-a]pyrimidines typically proceeds via the reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.gov The exocyclic amino group and the N1-H of the pyrazole ring participate in the cyclization. For this compound, the presence of a methyl group on the exocyclic amine alters the classical reaction pathway. However, the endocyclic N1-H and the C4 carbon of the pyrazole ring can still participate in cyclization reactions with suitable bielectrophiles.
A plausible approach for the synthesis of a pyrazolo[1,5-a]pyrimidine (B1248293) derivative from this compound involves its reaction with an α,β-unsaturated carbonyl compound. The reaction would likely proceed through a Michael addition of the pyrazole N1-H to the unsaturated system, followed by an intramolecular condensation involving the exocyclic methylamino group and a carbonyl function.
Table 2: Plausible Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |
|---|
The synthesis of pyrazolo[3,4-d]pyrimidines, which are isomers of pyrazolo[1,5-a]pyrimidines, often starts from a 5-aminopyrazole-4-carboxamide or a related derivative. nih.govsemanticscholar.orgnih.gov A potential synthetic route commencing with this compound would require the introduction of a suitable functional group at the 4-position of the pyrazole ring, such as a cyano or a carboxyl group. This could be achieved through a Vilsmeier-Haack reaction to introduce a formyl group, which can then be further manipulated. The subsequent cyclization with a source of the pyrimidine (B1678525) ring, such as formamide (B127407) or urea, would lead to the desired pyrazolo[3,4-d]pyrimidine scaffold.
Diversification via Aromatic and Heteroaromatic Linkers and Substituents
The introduction of aromatic and heteroaromatic moieties onto the this compound framework can be effectively achieved through modern cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orgarabjchem.orglibretexts.orgnih.govresearchgate.net
For a Suzuki-Miyaura coupling, the pyrazole ring would first need to be halogenated, typically at the 4-position, which is susceptible to electrophilic substitution. The resulting 4-halo-5-cyclopropyl-N-methyl-1H-pyrazol-3-amine can then be coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce diverse substituents.
Table 3: Suzuki-Miyaura Coupling for Arylation
| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |
|---|---|---|---|---|
| 1 | This compound | N-Bromosuccinimide | Acetonitrile, rt | 4-Bromo-5-cyclopropyl-N-methyl-1H-pyrazol-3-amine |
The Buchwald-Hartwig amination offers a direct route to link aromatic or heteroaromatic groups to the exocyclic amine of this compound. This reaction involves the coupling of the amine with an aryl or heteroaryl halide in the presence of a palladium catalyst and a suitable ligand. This methodology allows for the synthesis of a wide array of N-aryl and N-heteroaryl derivatives.
Table 4: Buchwald-Hartwig Amination for N-Arylation
| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |
|---|
These synthetic strategies highlight the utility of this compound as a versatile intermediate for the construction of a diverse range of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.
In Vitro Biological Activities and Proposed Pharmacological Mechanisms of 5 Cyclopropyl N Methyl 1h Pyrazol 3 Amine Derivatives
Kinase Inhibition Profiles of Pyrazole-Containing Analogs
Derivatives of 5-cyclopropyl-1H-pyrazol-3-amine have been extensively investigated as inhibitors of several protein kinase families. The pyrazole (B372694) ring often serves as a versatile scaffold for hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of these enzymes.
Cyclin-Dependent Kinase (CDK) Family Inhibition (e.g., CDK2, CDK16)
The dysregulation of cyclin-dependent kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. A notable derivative, (2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide, also known as PHA-533533, has been identified as a potent inhibitor of CDK2/cyclin A. nih.gov Optimization of a 3-aminopyrazole (B16455) lead compound resulted in PHA-533533, which demonstrated a Ki of 31 nM against CDK2/cyclin A. nih.gov This inhibition of CDK2, a key regulator of cell cycle progression, underscores the potential of the 5-cyclopropyl-1H-pyrazol-3-amine scaffold in developing cell cycle inhibitors.
Furthermore, derivatives incorporating the 5-cyclopropyl-1H-pyrazol-3-amine moiety have shown significant activity against other CDK family members. In a study focused on the understudied PCTAIRE family of kinases, a series of N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives were synthesized. Compounds bearing the cyclopropyl (B3062369) group on the pyrazole ring exhibited excellent cellular activity against CDK16, with EC50 values in the nanomolar range. rsc.org
Table 1: CDK Inhibition by 5-cyclopropyl-1H-pyrazol-3-amine Derivatives
| Compound/Derivative Class | Target Kinase | Activity (Ki / EC50) |
|---|---|---|
| PHA-533533 | CDK2/cyclin A | 31 nM (Ki) nih.gov |
p21-Activated Kinase 4 (PAK4) Inhibition and Cellular Effects
p21-Activated Kinase 4 (PAK4) is another critical oncogenic kinase involved in cell proliferation, migration, and invasion. A series of 2,4-diaminoquinazoline derivatives incorporating the N-(5-cyclopropyl-1H-pyrazol-3-yl) moiety have been developed as potent PAK4 inhibitors. nih.gov Two standout compounds from this series, 8d and 9c , exhibited strong inhibitory activity against PAK4 with IC50 values of 0.060 µM and 0.068 µM, respectively. nih.gov
The inhibition of PAK4 by these compounds translated into significant cellular effects. In the A549 non-small cell lung cancer cell line, compounds 8d and 9c demonstrated potent antiproliferative activity and were shown to inhibit cell migration and invasion. nih.gov These findings highlight the role of the 5-cyclopropyl-1H-pyrazol-3-amine scaffold in the design of effective anti-metastatic agents targeting the PAK4 signaling pathway.
RET Lung Cancer Oncoprotein Inhibition and Selectivity
The REarranged during Transfection (RET) proto-oncogene is a receptor tyrosine kinase whose mutations are drivers in certain types of cancers, including non-small cell lung cancer. In the development of novel RET inhibitors, 3-cyclopropyl-N-methyl-pyrazol-5-amine was utilized as a key building block in the synthesis of pyrazoloadenine derivatives. nih.gov One such derivative, 8m , which incorporates this specific pyrazole amine, demonstrated improved cellular activity consistent with its enzymatic inhibition of RET. nih.gov Another analog, 8e (3-cyclopropyl pyrazol-5-amine), showed selectivity for RET over the related kinase TRKA, although it had poor cellular activity. nih.gov This demonstrates that while the cyclopropyl-pyrazole moiety can confer selectivity, further structural modifications are necessary to ensure cellular potency.
Table 2: RET Kinase Inhibition by Pyrazoloadenine Derivatives
| Compound | R3 Group | RET IC50 (µM) | TRKA IC50 (µM) | LC-2/ad EC50 (µM) |
|---|---|---|---|---|
| 8e | 3-cyclopropyl pyrazol-5-amine | Not specified, but selective | Not specified | Poor activity |
| 8m | 3-cyclopropyl-N-methyl pyrazol-5-amine | Data consistent with cellular activity | Data consistent with cellular activity | Improved cellular activity |
Exploration of Broad-Spectrum Kinase Selectivity and Off-Target Interactions
While designing highly selective kinase inhibitors is often the goal, understanding the broader selectivity profile and potential off-target interactions is crucial. The pyrazole scaffold is known to interact with a wide range of kinases due to the conserved nature of the ATP-binding site. nih.gov
For instance, while the 2,4-diaminoquinazoline derivatives were potent PAK4 inhibitors, their full kinase selectivity profile would be necessary to understand any potential polypharmacological effects. nih.gov Similarly, the study on CDK16 inhibitors noted that while the introduction of the cyclopropyl group led to high potency, these compounds also had a high number of potential off-targets. rsc.org This suggests that while the 5-cyclopropyl-1H-pyrazol-3-amine core is a potent kinase-binding motif, achieving high selectivity may require careful optimization of other parts of the molecule. The development of pyrazole-based inhibitors often involves a balance between achieving high potency against the primary target and minimizing off-target activities to reduce potential toxicities.
Antiproliferative Activity in Established Cancer Cell Lines
The kinase inhibitory activity of 5-cyclopropyl-N-methyl-1H-pyrazol-3-amine derivatives translates into potent antiproliferative effects in various cancer cell lines.
A study on novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives demonstrated their efficacy in inhibiting the proliferation of MCF-7 breast cancer cells. nih.gov The antiproliferative activity of the PAK4 inhibitors 8d and 9c was confirmed in A549 lung cancer cells, showcasing the broad applicability of this scaffold against different tumor types. nih.gov
Table 3: Antiproliferative Activity of 5-cyclopropyl-1H-pyrazol-3-amine Derivatives
| Derivative Class | Cell Line | Effect |
|---|---|---|
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | MCF-7 (Breast Cancer) | Growth inhibition nih.gov |
Modulation of Cell Cycle Progression
By inhibiting key cell cycle regulators like CDKs, derivatives of this compound can induce cell cycle arrest, a key mechanism of their antiproliferative action. The PAK4 inhibitors 8d and 9c were found to inhibit cell cycle distribution in A549 cells. nih.gov
In a study of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, a potent CDK2 inhibitor from this class, compound 15 , was shown to arrest ovarian cancer cells at the S and G2/M phases of the cell cycle. nih.gov Other pyrazole-based CDK inhibitors have been shown to induce cell cycle arrest at the G1 phase. rsc.org This ability to halt the cell cycle at different checkpoints highlights the potential of these compounds to be tailored to target specific cancer cell vulnerabilities.
Elucidation of Proposed Molecular Mechanisms of Action (In Vitro Studies)
In vitro studies have been instrumental in deciphering the molecular mechanisms through which derivatives of this compound exert their biological effects. These investigations have primarily focused on their interactions with specific protein targets and their subsequent impact on intracellular signaling cascades.
Molecular docking studies have provided significant insights into the direct binding of pyrazole derivatives to the active sites of various protein targets. These computational analyses reveal that the binding affinity is often governed by a combination of spatial and electrostatic interactions. The pyrazole core, along with its various substituents, plays a crucial role in forming stable complexes with target proteins.
Hydrogen bonds are a key feature of the interaction between pyrazole derivatives and their biological targets. The nitrogen atoms within the pyrazole ring frequently act as hydrogen bond acceptors or donors, facilitating strong and specific binding to amino acid residues in the active site of enzymes and receptors. For instance, in studies of pyrazole derivatives as kinase inhibitors, hydrogen bonds are often observed with residues in the hinge region of the kinase domain. nih.gov The amino group at the 3-position and the N-methyl group can also participate in these crucial hydrogen bonding networks, further anchoring the ligand within the binding pocket. nih.gov
The nature and position of substituents on the pyrazole ring significantly influence the binding mode and affinity. For example, the presence of a cyclopropyl group can contribute to hydrophobic interactions within the target's binding site. smolecule.com Molecular docking studies on various pyrazole derivatives have identified key amino acid residues involved in these interactions.
| Derivative Class | Protein Target | Key Interacting Residues | Observed Interactions |
|---|---|---|---|
| 1,3-diarylpyrazole acrylamide (B121943) derivatives | Kinases (e.g., PI3K/AKT, MAPK/ERK pathways) | Not specified | Inhibition of signaling cascades |
| Pyrazole-carboxamides with sulfonamide moiety | Carbonic Anhydrase (hCA I and hCA II) | Not specified | Inhibition of enzyme activity |
| 1H-pyrazole derivatives | VEGFR-2, Aurora A, CDK2 | Not specified | Potential inhibition of kinase activity |
| Benzimidazole-tethered pyrazoles | B-cell lymphoma-2 (BCL-2) | PHE 101, PHE 109, PHE 150, TYR 105, LEU 134, GLU 149, ASP 108, GLY 142, ALA 146, ARG 143 | van der Waals interactions, hydrogen bonds, donor-donor interactions, π-lone pair interactions |
Derivatives of this compound have been shown to modulate several key intracellular signaling pathways, which are often dysregulated in various diseases. Their ability to interact with specific protein targets, as discussed previously, translates into the disruption or modulation of these critical cellular communication networks.
One of the significant areas of investigation is the impact of pyrazole derivatives on protein kinase signaling pathways. Many pyrazole compounds have been identified as potent inhibitors of various kinases, which are central regulators of cell growth, proliferation, differentiation, and survival. mdpi.com For instance, some pyrazole derivatives have demonstrated inhibitory activity against receptor tyrosine kinases, which are often implicated in cancer. researchgate.netnih.gov
Furthermore, studies have indicated that certain pyrazole derivatives can influence signaling pathways related to oxidative stress. For example, some compounds have been shown to inhibit the production of reactive oxygen species (ROS) and modulate the activity of enzymes such as NADPH oxidase. nih.gov This suggests a role for these compounds in cellular processes where oxidative balance is crucial.
Research has also pointed towards the involvement of pyrazole derivatives in modulating inflammatory pathways. By inhibiting key signaling proteins like p38 MAP kinase and Bruton's tyrosine kinase (BTK), these compounds can interfere with the production of pro-inflammatory cytokines and other mediators of inflammation. nih.gov
The antiproliferative effects of certain cyclopropyl-pyrazole amine derivatives have been linked to their ability to induce DNA fragmentation, a hallmark of apoptosis or programmed cell death. nih.gov This suggests that these compounds can trigger cellular mechanisms leading to the elimination of abnormal cells, such as cancer cells.
| Derivative Class | Signaling Pathway/Process Modulated | Observed In Vitro Effect |
|---|---|---|
| 1,3-diarylpyrazole acrylamide derivatives | PI3K/AKT and MAPK/ERK signaling cascades | Antiproliferative activity against cancer cell lines |
| Hybrid pyrazole compounds with a catecholic portion | Reactive Oxygen Species (ROS) production / NADPH oxidase activity | Inhibition of superoxide (B77818) anion formation and lipid peroxidation |
| 5-aminopyrazole derivatives | p38 MAP Kinase, Bruton's tyrosine kinase (BTK) | Inhibition of kinase activity |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | Cell proliferation and survival pathways | Inhibition of breast cancer cell proliferation and induction of DNA fragmentation |
Structure Activity Relationship Sar Investigations of 5 Cyclopropyl N Methyl 1h Pyrazol 3 Amine Analogs
The Role of the Cyclopropyl (B3062369) Moiety in Modulating Biological Activity
The cyclopropyl group, a three-membered carbocyclic ring, is a unique structural motif frequently incorporated into drug candidates to modulate their biological activity and physicochemical properties. In the context of 5-cyclopropyl-N-methyl-1H-pyrazol-3-amine analogs, the cyclopropyl moiety at the C5 position of the pyrazole (B372694) ring plays a multifaceted role in influencing their pharmacological effects.
One of the primary contributions of the cyclopropyl group is its ability to serve as a "lipophilic hydrogen bond donor." While seemingly counterintuitive for a hydrocarbon, the strained C-C bonds of the cyclopropyl ring possess a degree of π-character, allowing for weak hydrogen bond-like interactions with biological targets. This feature can enhance binding affinity and specificity. Furthermore, the compact and rigid nature of the cyclopropyl ring can introduce conformational constraints on the molecule, locking it into a bioactive conformation that is favorable for target engagement.
The metabolic stability of molecules is another critical aspect influenced by the cyclopropyl group. The C-H bonds of a cyclopropyl ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to the C-H bonds in larger alkyl groups. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced metabolic clearance.
The unique electronic properties of the cyclopropyl group also play a role. It can act as a bioisostere for other chemical groups, such as a vinyl or phenyl group, while offering a different steric and electronic profile. This allows medicinal chemists to fine-tune the properties of a molecule to achieve the desired biological effect.
Consequence of N-Methyl Substitution and Other N1-Substituents on the Pyrazole Ring System
The substitution pattern on the nitrogen atoms of the pyrazole ring is a critical determinant of the biological activity of its derivatives. The N-methyl group in this compound, and other substituents at the N1 position, can profoundly influence the molecule's properties, including its binding affinity, selectivity, and pharmacokinetic profile.
The N1-substituent can directly interact with the biological target. For example, in the context of kinase inhibitors, the N1-substituent often extends into a specific pocket of the ATP-binding site, and its size, shape, and electronic properties can be optimized to maximize these interactions. The introduction of a methyl group is a common starting point in SAR studies due to its small size and lipophilic character.
Varying the N1-substituent allows for the exploration of different regions of the target's binding pocket. Studies have shown that replacing the N-methyl group with larger alkyl or aryl groups can lead to significant changes in potency and selectivity. For instance, the introduction of a phenyl or benzyl (B1604629) group can facilitate π-π stacking interactions with aromatic amino acid residues in the target protein, thereby enhancing binding affinity. scispace.com
The regioselectivity of N-alkylation of pyrazoles can be a synthetic challenge, as alkylation can occur at either of the two nitrogen atoms. The nature of the substituents already present on the pyrazole ring can influence this regioselectivity. researchgate.net
Influence of Substituents at the Pyrazole C3 and C5 Positions on Efficacy and Selectivity
The substituents at the C3 and C5 positions of the pyrazole ring are pivotal in defining the efficacy and selectivity of this compound analogs. These positions are often involved in key interactions with the biological target and their modification is a primary focus of SAR investigations.
The C3-amino group is a common feature in many biologically active pyrazole derivatives. This group can act as a hydrogen bond donor and/or acceptor, forming crucial interactions with the target protein. Modifications to this amino group, such as acylation or the introduction of different alkyl or aryl substituents, can significantly alter the binding mode and affinity of the molecule.
The substituent at the C5 position, in this case, the cyclopropyl group, also plays a critical role. As discussed previously, this group can influence the molecule's conformation and metabolic stability. In broader SAR studies of pyrazole analogs, a wide variety of substituents at the C5 position have been explored. For example, replacing the cyclopropyl group with other small alkyl groups, cycloalkyl groups, or aryl groups can dramatically impact the compound's activity and selectivity profile. The optimal substituent at this position is highly dependent on the specific biological target.
In the development of kinase inhibitors, for example, the substituents at C3 and C5 are often designed to interact with specific regions of the kinase active site, such as the hinge region and the hydrophobic pocket. The careful selection of these substituents is essential for achieving high potency and selectivity for the target kinase over other closely related kinases.
Design and Optimization of Linkers and Peripheral Moieties for Enhanced Target Engagement and Potency
In many drug design strategies, the core scaffold, such as the this compound, is connected to other chemical moieties via a linker. The design and optimization of these linkers and peripheral groups are crucial for enhancing target engagement and potency.
The linker serves to position the peripheral moieties in an optimal orientation for interaction with the target. The length, flexibility, and chemical nature of the linker can all be varied to fine-tune the binding affinity of the molecule. A rigid linker can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding. Conversely, a flexible linker can allow the molecule to adopt different conformations to better fit the binding site.
Peripheral moieties are often designed to interact with specific sub-pockets of the target protein. These interactions can be of various types, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, a peripheral group containing a basic nitrogen atom can form a salt bridge with an acidic amino acid residue in the target. Similarly, a hydrophobic peripheral group can occupy a hydrophobic pocket, displacing water molecules and leading to a favorable change in entropy.
The optimization of linkers and peripheral moieties is often guided by structural information about the target protein, such as that obtained from X-ray crystallography or homology modeling. This information can be used to design molecules that are complementary in shape and chemical properties to the target's binding site.
In the context of pyrazole-based inhibitors, the linker can connect the pyrazole core to a variety of peripheral groups, such as substituted phenyl rings, heterocyclic rings, or aliphatic chains. The SAR of these peripheral moieties is often explored systematically to identify the optimal substitution pattern for potency and selectivity.
Stereochemical Considerations and Their Impact on SAR
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological properties. Therefore, stereochemical considerations are an essential aspect of SAR investigations.
If a molecule contains a chiral center, it is important to synthesize and test the individual enantiomers to determine which one is responsible for the desired biological activity. The "eutomer" is the more active enantiomer, while the "distomer" is the less active one. In some cases, the distomer may be inactive or may even have undesirable side effects.
In the context of this compound analogs, chiral centers can be introduced through the modification of substituents or the linker. For example, if a substituent on the pyrazole ring or a peripheral moiety contains a stereocenter, the two enantiomers may have different binding affinities for the target protein.
The differential activity of enantiomers arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. The binding site of a protein has a specific three-dimensional shape, and only one enantiomer of a chiral drug may be able to fit properly into this site and elicit a biological response.
A study on aryl pyrazole glucocorticoid receptor agonists demonstrated that stereochemistry plays a significant role in their anti-inflammatory activity. nih.gov The si isomer was found to be considerably more active than the re isomer, highlighting the importance of controlling stereochemistry in the design of these compounds. nih.gov This underscores the necessity of evaluating the stereochemical impact to maximize the therapeutic benefit of such scaffolds. nih.gov
The synthesis of single enantiomers can be achieved through various methods, including asymmetric synthesis, chiral resolution of a racemic mixture, or the use of chiral starting materials. The development of stereoselective synthetic routes is a key challenge in medicinal chemistry.
Computational Modeling and Theoretical Chemistry Investigations
Advanced Molecular Docking Analyses for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to understand and predict how a ligand, such as a pyrazole (B372694) derivative, might interact with the binding site of a protein target.
Research on various pyrazole derivatives has demonstrated their ability to bind to a range of protein kinases, which are crucial targets in oncology. nih.gov Molecular docking studies on pyrazole-based compounds have revealed key interactions responsible for their inhibitory activity. For instance, in studies involving Rearranged during Transfection (RET) kinase, docking simulations identified important active site residues that form hydrogen bonds and hydrophobic interactions with the pyrazole scaffold. nih.govmdpi.com Similarly, docking has been used to explore the binding of pyrazole-containing imide derivatives to Heat Shock Protein 90α (Hsp90α) and N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives to cyclin-dependent kinase 2 (CDK2). nih.govtandfonline.comnih.gov
For a compound like 5-cyclopropyl-N-methyl-1H-pyrazol-3-amine, docking simulations would be employed to place it within the active site of a selected protein target. The analysis would focus on identifying potential hydrogen bonds involving the amine and pyrazole nitrogen atoms, as well as hydrophobic interactions involving the cyclopropyl (B3062369) and methyl groups. The results of such simulations provide a structural hypothesis for the compound's mechanism of action and can guide the design of derivatives with improved binding. jocpr.com
| Protein Target | PDB ID | Key Interacting Residues (Examples) | Type of Interaction | Reference |
|---|---|---|---|---|
| RET Kinase | 2IVV | Ala807, Leu730, Val738, Gly731 | Hydrogen Bond, Hydrophobic | nih.gov |
| Hsp90α | 1UYK | Asp93, Leu107, Phe138, Thr184 | Hydrogen Bond, Hydrophobic | nih.govtandfonline.com |
| CDK2/cyclin E | 1W98 | Leu83, Gln131, Asp86 | Hydrogen Bond | nih.gov |
| Janus Kinase 2 (JAK2) | 3CS8 | Glu930, Leu932 | Hydrogen Bond | acs.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are employed to understand the electronic properties of molecules, providing insights into their structure, stability, and reactivity. eurasianjournals.com For pyrazole and its derivatives, these methods can elucidate the distribution of electrons within the aromatic ring and its substituents. The pyrazole ring is a 6π-electron heteroaromatic system. chemicalbook.com The two nitrogen atoms influence the electron density of the ring carbons; typically, the C4 position has the highest electron density and is thus more susceptible to electrophilic attack, while the C3 and C5 positions are more electron-deficient. chemicalbook.commdpi.com
| Property | Description | Implication for Reactivity |
|---|---|---|
| Aromaticity | Planar, cyclic, conjugated 6π-electron system. | Confers chemical stability to the ring. |
| Nitrogen Atoms | One 'pyrrole-like' (N1) and one 'pyridine-like' (N2) nitrogen. The N2 lone pair is available for hydrogen bonding. nih.gov | The pyridine-like nitrogen is basic and a key hydrogen bond acceptor. |
| Electron Density | The C4 position is generally electron-rich. chemicalbook.com | The C4 position is the preferred site for electrophilic substitution. mdpi.com |
| Tautomerism | Unsubstituted or N1-unsubstituted pyrazoles can exist in different tautomeric forms. nih.gov | Can influence binding modes and chemical reactivity. |
Conformational Analysis and Dynamics Simulations of this compound and its Derivatives
While docking provides a static picture of molecular interactions, conformational analysis and molecular dynamics (MD) simulations offer insights into the dynamic nature of the molecule and its complex with a protein target. eurasianjournals.com Conformational analysis explores the different spatial arrangements of a molecule that arise from rotation around single bonds. For this compound, this would involve analyzing the rotation of the cyclopropyl and N-methyl groups relative to the pyrazole ring. The cyclopropyl group, in particular, introduces conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding. uwlax.edu
MD simulations are powerful computational experiments that simulate the motion of atoms and molecules over time. nih.gov When applied to a ligand-protein complex, an MD simulation can assess the stability of the binding pose predicted by docking. nih.govtandfonline.com Researchers often perform simulations for tens to hundreds of nanoseconds to observe whether the ligand remains stably bound in the active site or if its conformation changes significantly. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein, which measures conformational stability, and the Root Mean Square Fluctuation (RMSF), which identifies flexible regions of the protein. nih.gov
| Analysis Metric | Goal | Typical Finding for a Stable Complex |
|---|---|---|
| Ligand RMSD | To assess the stability of the ligand's position and conformation in the binding site. | The RMSD value converges to a low, stable plateau (e.g., < 3 Å) after an initial equilibration period. nih.gov |
| Protein RMSF | To identify flexible and rigid regions of the protein upon ligand binding. | Amino acid residues in the binding site that interact with the ligand often show reduced fluctuations. |
| Hydrogen Bond Analysis | To monitor the persistence of key hydrogen bonds over time. | Important hydrogen bonds identified in docking are maintained for a high percentage of the simulation time. |
| Binding Free Energy (MM/PBSA) | To calculate the binding free energy of the complex. | Provides a quantitative estimate of binding affinity that can be compared across different ligands. nih.gov |
Predictive Modeling of Binding Modes and Affinities
A primary goal of computational chemistry in drug discovery is the accurate prediction of how tightly a molecule will bind to its target, a quantity known as binding affinity. Computational methods provide both qualitative and quantitative estimates of this property. Docking programs generate scoring functions that rank different poses and provide a rough estimate of binding strength. researchgate.net
More rigorous methods, such as binding free energy calculations, are often performed on snapshots from MD simulations. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) methods are popular approaches for estimating the free energy of binding. nih.govmdpi.com These calculations consider various energy components, including van der Waals forces, electrostatic interactions, and solvation energies, to provide a more accurate prediction of binding affinity than docking scores alone. For a series of pyrazole derivatives, these predicted affinities can be correlated with experimentally determined values (like IC₅₀) to validate the computational model and guide the design of new compounds with enhanced potency. researchgate.net
| Compound Class | Target | Method | Predicted Binding Score/Energy (Example Range) | Reference |
|---|---|---|---|---|
| Pyrazole derivatives of Usnic Acid | PPARγ agonists | Molecular Docking | -7.6 to -9.2 kcal/mol | researchgate.netnih.gov |
| Pyrazole derivatives of Usnic Acid | SARS-CoV-2 Main Protease | Molecular Docking | -8.4 to -10.1 kcal/mol | researchgate.net |
| Pyrazolone (B3327878) derivatives | Janus Kinase 3 (JAK3) | Molecular Docking (FlexX) | -17.11 to -24.90 kcal/mol | acs.org |
Pharmacophore Modeling and Virtual Screening Applications for Novel Analogs
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model typically includes features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov
For a class of active pyrazole inhibitors, a pharmacophore model can be generated based on the structure of a potent ligand in its bound conformation or by aligning a set of active molecules. nih.govnih.gov This model serves as a 3D query for virtual screening, a process where large databases of chemical compounds are computationally searched to identify molecules that match the pharmacophore model. chemmethod.com Hits from the virtual screen can then be subjected to further analysis, such as molecular docking and MD simulations, to prioritize them for chemical synthesis and biological testing. This approach accelerates the discovery of novel analogs of this compound that possess the desired structural features for binding to a specific target, potentially leading to new therapeutic agents. nih.gov
| Pharmacophore Feature | Description | Potential Corresponding Moiety in a Pyrazole Ligand |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The pyridine-like nitrogen of the pyrazole ring. |
| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | The amine group or the pyrrole-like NH of the pyrazole ring. |
| Hydrophobic (HY) Feature | A nonpolar group that can engage in hydrophobic interactions. | The cyclopropyl group or other alkyl/aryl substituents. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | The pyrazole ring itself or other aromatic substituents. |
Advanced Analytical Methods for Characterization and Quantification in Research
Comprehensive Spectroscopic Characterization (Nuclear Magnetic Resonance (NMR), Infrared (IR), High-Resolution Mass Spectrometry (HRMS))
Spectroscopic methods are indispensable for the structural elucidation of organic molecules. A combination of NMR, IR, and HRMS provides a detailed picture of the molecular architecture of 5-cyclopropyl-N-methyl-1H-pyrazol-3-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectroscopy would provide key information about the number and connectivity of atoms. nih.gov
In a typical ¹H NMR spectrum, distinct signals would be expected for the protons of the cyclopropyl (B3062369) group, the N-methyl group, the pyrazole (B372694) ring, and the amine group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the presence of these structural motifs. For instance, the N-methyl protons would likely appear as a singlet, while the cyclopropyl protons would exhibit more complex splitting patterns due to their diastereotopic nature.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, and the chemical shifts would be indicative of their electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom).
Illustrative ¹H and ¹³C NMR Data (Note: The following tables contain predicted data for illustrative purposes as specific experimental data was not available in the searched sources.)
| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity |
| Cyclopropyl-CH | 0.8 - 1.2 | Multiplet |
| Cyclopropyl-CH₂ | 0.5 - 0.9 | Multiplet |
| N-CH₃ | ~2.8 | Singlet |
| Pyrazole-CH | ~5.5 | Singlet |
| NH | Broad singlet | Singlet |
| Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| Cyclopropyl-CH | 5 - 15 |
| Cyclopropyl-CH₂ | 0 - 10 |
| N-CH₃ | ~30 |
| Pyrazole-C3 | ~150 |
| Pyrazole-C4 | ~90 |
| Pyrazole-C5 | ~145 |
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as vibrations associated with the pyrazole ring. The presence of a band in the region of 3200-3500 cm⁻¹ would be indicative of the N-H stretch of the amine group. C-H stretching vibrations for the cyclopropyl and methyl groups would appear around 2850-3000 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. For this compound (molecular formula C₇H₁₁N₃), HRMS would confirm the molecular weight and elemental formula with high precision. Predicted collision cross-section (CCS) data for various adducts of the compound can aid in its identification. uni.lu
Predicted High-Resolution Mass Spectrometry Data uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 138.10257 | 129.8 |
| [M+Na]⁺ | 160.08451 | 139.7 |
| [M-H]⁻ | 136.08801 | 133.7 |
| [M+NH₄]⁺ | 155.12911 | 145.0 |
| [M+K]⁺ | 176.05845 | 135.6 |
High-Performance Chromatographic Techniques (High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS))
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly in complex mixtures. HPLC and UPLC are powerful separation techniques, while their coupling with mass spectrometry (LC-MS) provides highly sensitive and selective detection.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are used to separate the target compound from impurities or other components in a sample. The choice of stationary phase (e.g., C18) and mobile phase (a mixture of aqueous and organic solvents) is optimized to achieve good resolution and peak shape. UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. For pyrazole derivatives, reversed-phase chromatography is commonly employed.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly sensitive and selective, making it ideal for quantifying low levels of the compound in complex matrices. nih.gov An LC-MS/MS method would involve the selection of specific precursor and product ions for the target analyte, further enhancing selectivity. mdpi.com
Illustrative Chromatographic Conditions (Note: The following table contains typical parameters as specific experimental data was not available in the searched sources.)
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized gradient from low to high %B |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL |
| Detection | UV (e.g., 254 nm) or Mass Spectrometry (ESI+) |
X-ray Crystallography for Precise Molecular Structure Elucidation
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and stereochemistry. While no specific crystal structure data for this compound was found, the technique is widely applied to pyrazole derivatives to confirm their substitution patterns and intermolecular interactions in the solid state. Obtaining a single crystal of sufficient quality is a prerequisite for this analysis.
Specialized Bioanalytical Methods for Quantification in In Vitro and Preclinical Biological Matrices
For the quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates, specialized and validated bioanalytical methods are required. These methods are crucial for pharmacokinetic and metabolic studies.
LC-MS/MS is the most common platform for bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. nih.gov The development of a robust bioanalytical method involves several key steps:
Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the required sensitivity.
Chromatography: UPLC is often preferred for its speed and resolution, separating the analyte from endogenous matrix components.
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used to achieve high selectivity and sensitivity.
Method Validation: The method must be rigorously validated according to regulatory guidelines to ensure its reliability. Validation parameters include selectivity, accuracy, precision, linearity, limit of quantification (LOQ), recovery, and stability. dtic.mil
Key Parameters for a Validated Bioanalytical Method
| Parameter | Description |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. |
| Accuracy | The closeness of the measured concentration to the true concentration. |
| Precision | The degree of scatter between a series of measurements. |
| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte in the sample. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. |
| Recovery | The efficiency of the extraction process. |
| Stability | The stability of the analyte in the biological matrix under various storage and handling conditions. |
Patent Landscape and Future Research Directions
Analysis of Patent Applications Involving 5-cyclopropyl-N-methyl-1H-pyrazol-3-amine and its Functional Derivatives
An analysis of the patent landscape reveals significant interest in aminopyrazole derivatives, including those with a cyclopropyl (B3062369) substituent, primarily for their potential as therapeutic agents. These patents often claim a broad genus of compounds, covering various substitutions on the pyrazole (B372694) ring to protect a wide range of potential drug candidates.
One key area highlighted in patent literature is the use of 3(5)-amino-pyrazole derivatives as antitumor agents . For instance, patent US6218418B1 discloses a series of N-(5-cyclopropyl-1H-pyrazol-3-yl) amides and related compounds for their potential in cancer therapy. google.com The claims cover a multitude of structural variations, indicating a systematic exploration of the structure-activity relationship to identify potent anticancer compounds.
The patented derivatives often result from the modification of the amino group at the 3-position and substitutions at the 1 and 5-positions of the pyrazole core. The cyclopropyl group at the 5-position is a recurring motif, suggesting its importance for biological activity, potentially by influencing the compound's conformation, metabolic stability, or binding affinity to therapeutic targets.
The table below summarizes representative compounds and their potential applications as described in the patent literature.
| Patent ID | Compound Class | Representative Derivatives | Potential Therapeutic Application |
| US6218418B1 | N-(5-cyclopropyl-1H-pyrazol-3-yl) amides | N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylacetamide, N-(5-cyclopropyl-1H-pyrazol-3-yl)-4-methylbenzamide | Antitumor agents |
| US11090288B2 | Pyrazole derivatives | 2-(2-(3-Methyl-5-((3-methyl-1-phenyl-1H-pyrazol-5-yl)methoxy)-1H-pyrazol-1-yl)ethyl isoindoline-1,3-dione | Immunomodulators, Immunosuppressants |
This table is illustrative and based on data from cited patents.
Identification of Emerging Research Areas and Unexplored Therapeutic Potentials for Pyrazole Derivatives
The broad biological activity of the pyrazole nucleus opens up numerous avenues for future research and therapeutic applications beyond the currently established ones. benthamscience.comresearchgate.net While their role in oncology and inflammation is well-documented, several other areas are emerging as promising fields for the application of pyrazole derivatives. mdpi.comnih.gov
Emerging Therapeutic Areas:
Antiviral Agents: With the urgent need for new antiviral therapies, pyrazole derivatives are being investigated as potential inhibitors of viral proteases and other key viral enzymes. nih.govnih.gov The structural versatility of the pyrazole scaffold allows for the design of molecules that can fit into the active sites of these viral targets. nih.gov
Neurodegenerative Diseases: Some pyrazole compounds have shown neuroprotective properties, suggesting their potential in treating conditions like Alzheimer's and Parkinson's disease. researchgate.net Further exploration in this area could lead to the development of novel drugs that can slow disease progression.
Antimicrobial Agents: The rise of antibiotic-resistant bacteria is a major global health concern. Pyrazole derivatives have demonstrated activity against various bacterial and fungal strains, including resistant ones like MRSA. nih.govtandfonline.comnih.gov Research is focused on developing pyrazole-based antimicrobials with novel mechanisms of action to combat resistance. nih.gov
Antidiabetic Agents: Certain pyrazole derivatives have been found to exhibit hypoglycemic effects, positioning them as potential candidates for new antidiabetic drugs. researchgate.netglobalresearchonline.net
Unexplored Therapeutic Potentials: The unique chemical structure of pyrazoles allows for their use as scaffolds in developing agents for a wide range of diseases. nih.gov Their ability to interact with various biological targets means their full therapeutic potential is likely yet to be realized. ontosight.aifrontiersin.org Future research may uncover applications in areas such as cardiovascular diseases, autoimmune disorders, and rare genetic conditions. The development of pyrazole-metal complexes also presents a novel frontier for therapeutic intervention, particularly in cancer and infectious diseases. nih.gov
Prospective Directions for Rational Chemical Design and Rigorous Biological Evaluation
To fully exploit the therapeutic potential of pyrazole derivatives, future research must focus on the rational design of new compounds and their thorough biological evaluation. frontiersin.orgresearchgate.net
Rational Chemical Design: The advancement of computational tools has revolutionized drug design. nih.govconnectjournals.com An integrated approach combining combinatorial chemistry, molecular docking, and deep learning can accelerate the discovery of potent and selective pyrazole-based inhibitors for specific therapeutic targets. nih.gov Structure-activity relationship (SAR) studies will continue to be crucial in guiding the optimization of lead compounds by identifying the key functional groups responsible for their biological activity and pharmacological profiles. nih.govresearchgate.net The goal is to design molecules with enhanced efficacy, selectivity, and improved pharmacokinetic properties. connectjournals.com
Rigorous Biological Evaluation: A comprehensive biological evaluation is essential to validate the therapeutic potential of newly designed pyrazole derivatives. This involves a multi-step process:
In Vitro Assays: Initial screening of compounds against a panel of cancer cell lines or specific enzymes to determine their cytotoxic or inhibitory activity (e.g., IC50 values). mdpi.comtandfonline.com
Mechanism of Action Studies: Investigating how the most promising compounds exert their biological effects at a molecular level, for example, by studying their impact on cell cycle progression, apoptosis, or specific signaling pathways. nih.gov
In Vivo Studies: Evaluating the efficacy and safety of lead candidates in animal models of disease to assess their therapeutic potential in a living organism. mdpi.com
Pharmacokinetic Profiling: Studying the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to ensure they have favorable drug-like characteristics.
By combining innovative rational design strategies with rigorous, multi-faceted biological evaluation, researchers can unlock the full therapeutic potential of this compound and the broader class of pyrazole derivatives, paving the way for the development of next-generation medicines. connectjournals.com
Q & A
Q. What are the common synthetic routes for 5-cyclopropyl-N-methyl-1H-pyrazol-3-amine, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic/basic conditions.
- Step 2 : Introduction of the cyclopropyl group via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using cyclopropylboronic acid derivatives.
- Step 3 : N-Methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
Intermediates are characterized using TLC for reaction monitoring and NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and substituent orientation .
Q. How do substituents (cyclopropyl, methyl) influence the compound’s reactivity and physicochemical properties?
- Methodological Answer :
- The cyclopropyl group enhances steric hindrance and electron-withdrawing effects, stabilizing the pyrazole ring against electrophilic attacks while modulating lipophilicity (logP).
- The N-methyl group reduces hydrogen-bonding capacity, improving membrane permeability but potentially reducing solubility.
Comparative studies with analogues (e.g., 3-methyl or phenyl-substituted pyrazoles) reveal these substituents alter melting points by 15–20°C and pKa values by ~1–2 units, impacting crystallization and ionization in biological assays .
Q. What spectroscopic and chromatographic techniques are critical for confirming structural identity and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for cyclopropyl protons (δ ~0.5–1.5 ppm, multiplet) and pyrazole NH (δ ~8–10 ppm, broad singlet if unmethylated). Methyl groups appear as singlets (δ ~2.5–3.5 ppm) .
- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., over-methylation derivatives).
- IR Spectroscopy : Confirm amine N-H stretches (~3300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) during cyclopropane ring formation minimize side reactions (e.g., ring-opening) .
- Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki couplings, achieving >80% yield with 5 mol% loading in DMF/H₂O (3:1) at 80°C .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted amines. Crystallization from ethanol/water (7:3) enhances purity to >99% .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., kinases, GPCRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) to simulate binding to kinase ATP pockets (e.g., CDK2). Focus on cyclopropyl’s van der Waals interactions with hydrophobic residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2.0 Å indicates stable binding) .
- QSAR Models : Corolate logD (measured via shake-flask) with IC₅₀ values to predict activity against microbial targets .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays).
- Metabolite Profiling : Use LC-HRMS to identify active metabolites (e.g., N-demethylated derivatives) that may contribute to discrepancies .
- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill curves to confirm static vs. bactericidal effects .
Q. What design principles enhance pharmacokinetics in derivatives (e.g., bioavailability, metabolic stability)?
- Methodological Answer :
- Bioisosteric Replacement : Substitute cyclopropyl with spirocyclic groups to reduce CYP450-mediated oxidation (e.g., replace with 2-oxabicyclo[2.2.2]octane).
- Prodrug Strategies : Introduce acetylated amines to improve oral absorption, with hydrolysis in plasma measured via LC-MS/MS .
- LogD Optimization : Aim for 1–3 via substituent tuning (e.g., fluorinated groups) to balance blood-brain barrier penetration and renal clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
